Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate
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Overview
Description
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C14H29O5P. This compound consists of 29 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom . It is a phosphonate ester, which means it contains a phosphonate group (P=O) bonded to an organic moiety. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of dibutyl phosphite with an epoxide, such as glycidol. The reaction proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the ring-opening of the epoxide and subsequent formation of the phosphonate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, the phosphonate ester can be hydrolyzed to produce the corresponding phosphonic acid and alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: Phosphonates are known to inhibit certain enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Phosphonate derivatives have been explored for their potential as antiviral and anticancer agents due to their ability to interfere with biological processes.
Mechanism of Action
The mechanism of action of Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes. Phosphonates can mimic phosphate esters, allowing them to bind to enzyme active sites and inhibit enzyme activity. This inhibition can occur through the formation of stable enzyme-phosphonate complexes, preventing the enzyme from catalyzing its normal substrate .
Comparison with Similar Compounds
Similar compounds to Dibutyl (3-(oxiranylmethoxy)propyl)phosphonate include other phosphonate esters such as:
Dimethyl (2-oxopropyl)phosphonate: Used in organic synthesis as a precursor for various reactions.
Dialkyl (2-oxopropyl)phosphonates: Utilized in the synthesis of phosphorylated heterocycles.
This compound is unique due to its specific structure, which includes an oxirane (epoxide) ring
Properties
CAS No. |
148288-77-1 |
---|---|
Molecular Formula |
C14H29O5P |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2-(3-dibutoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C14H29O5P/c1-3-5-9-18-20(15,19-10-6-4-2)11-7-8-16-12-14-13-17-14/h14H,3-13H2,1-2H3 |
InChI Key |
IGRBWPHZTJIMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCCOCC1CO1)OCCCC |
Origin of Product |
United States |
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